molecular formula C9H12BrNO B2818792 3-Bromo-2-butoxypyridine CAS No. 1251093-33-0

3-Bromo-2-butoxypyridine

Cat. No.: B2818792
CAS No.: 1251093-33-0
M. Wt: 230.105
InChI Key: REBQFLFAGFDTGJ-UHFFFAOYSA-N
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Description

3-Bromo-2-butoxypyridine: is an organic compound with the molecular formula C9H12BrNO . It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the second position is replaced by a butoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxypyridine typically involves the bromination of 2-butoxypyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the third position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-butoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-butoxypyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The major product is 2-butoxypyridine.

Scientific Research Applications

Chemistry: 3-Bromo-2-butoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their therapeutic potential.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It can be a building block for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-2-butoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Bromo-3-butoxypyridine: Similar structure but with different substitution pattern.

    3-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a butoxy group.

    3-Bromo-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: 3-Bromo-2-butoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the butoxy group at the second position and the bromine atom at the third position allows for selective reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

3-bromo-2-butoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBQFLFAGFDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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